molecular formula ¹³C₅H₁₀O₅ B1157543 D-Arabinose-13C5

D-Arabinose-13C5

Cat. No.: B1157543
M. Wt: 155.09
Attention: For research use only. Not for human or veterinary use.
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Description

D-Arabinose-13C5 is a stable isotope-labeled derivative of D-arabinose, a naturally occurring pentose sugar. In this compound, all five carbon atoms are replaced with the non-radioactive isotope carbon-13 (13C), resulting in a molecular formula of $ \text{C}^{13}\text{C}4\text{H}{10}\text{O}5 $ (or $ \text{C}5\text{H}{10}\text{O}5 $ with 100% 13C substitution). Key properties include:

  • Molecular Weight: Increased by +5 atomic mass units compared to unlabeled D-arabinose (150.13 g/mol → 155.13 g/mol) .
  • Isotopic Purity: ≥99% 13C, ensuring minimal interference in isotopic tracing studies .
  • Applications: Used as a tracer in metabolic flux analysis, enzyme inhibition studies (e.g., glucose dehydrogenase), and NMR-based structural investigations .
  • Safety: Classified as a combustible solid (Storage Code 11) but lacks acute toxicity hazards associated with unlabeled D-arabinose (e.g., skin/eye irritation) .

Properties

Molecular Formula

¹³C₅H₁₀O₅

Molecular Weight

155.09

Origin of Product

United States

Scientific Research Applications

Metabolic Research

D-Arabinose-13C5 is primarily used in metabolic studies to trace pathways and understand cellular metabolism. The incorporation of stable isotopes allows researchers to monitor the fate of carbohydrates in metabolic pathways.

Case Study: Profiling Metabolism in Human Cells

A study demonstrated the use of deep 13C labeling, including this compound, to profile metabolic activities in human cancer cells. By culturing HCT116 colorectal carcinoma cells in a medium enriched with this compound, researchers identified numerous endogenous metabolites and elucidated active metabolic pathways. This method revealed insights into how cancer cells utilize different substrates for growth and survival, highlighting the potential for this compound to serve as a tracer in cancer metabolism studies .

Clinical Diagnostics

D-Arabinose has been investigated as a biomarker for certain diseases, particularly those related to mycobacterial infections. The presence of D-arabinose in urine has been linked to the detection of lipoarabinomannan (LAM), a component of the mycobacterial cell wall.

Case Study: Detection of Mycobacterial Infections

In a clinical setting, researchers developed a method to quantify D-arabinose in urine samples as a surrogate marker for LAM. By employing gas chromatography/mass spectrometry (GC/MS) techniques, they could differentiate between endogenous D-arabinose and that derived from mycobacteria. This approach enhances diagnostic accuracy for tuberculosis and other mycobacterial infections, demonstrating the utility of this compound in clinical diagnostics .

Biochemical Applications

This compound is also utilized in biochemical research to study enzyme kinetics and carbohydrate metabolism. Its stable isotope label allows for precise tracking of metabolic fluxes and enzymatic reactions.

Case Study: Enzyme Kinetics

A study focused on the enzymatic conversion of D-arabinose into other metabolites used this compound as a substrate. By measuring the incorporation of the labeled carbon into downstream products, researchers could determine enzyme activity and efficiency. This application is crucial for understanding metabolic regulation and developing therapeutic interventions .

Research Methodology

The methodologies employed in studies involving this compound often include advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR). These methods provide high sensitivity and specificity, enabling detailed analysis of metabolic pathways.

Method Description Application
Gas Chromatography/Mass SpectrometryUsed to quantify metabolites and detect specific compounds like D-arabinose in biological samplesClinical diagnostics
Nuclear Magnetic ResonanceProvides structural information about metabolites labeled with stable isotopesMetabolic pathway analysis
High-Resolution Mass SpectrometryAllows for detailed profiling of complex biological samplesMetabolic research

Comparison with Similar Compounds

D-Arabinose-5-13C (CAS: 139657-60-6)

  • Labeling Pattern : Only the C5 position is substituted with 13C.
  • Molecular Weight: 151.13 g/mol (vs. 155.13 g/mol for D-Arabinose-13C5) .
  • Applications: Limited to studies tracking C5-specific metabolic pathways, such as pentose phosphate shunt analysis.
  • Limitations: Less versatile for comprehensive metabolic tracing compared to fully labeled this compound .

D-Arabinose-1,3-13C2

  • Labeling Pattern : Dual labeling at C1 and C3 positions.
  • Molecular Formula : $ \text{C}^{13}\text{C}2\text{H}{10}\text{O}_5 $, molecular weight 152.11 g/mol .
  • Applications : Enzyme inhibition studies (e.g., glucose dehydrogenase) where dual labeling enhances detection sensitivity in mass spectrometry .
  • Advantages : Cost-effective for targeted studies compared to full labeling.

D-Arabinose-2,3,4,5-13C4

  • Labeling Pattern : Four carbons (C2–C5) labeled, excluding C1.
  • Molecular Weight : 154.1 g/mol .
  • Storage: Requires refrigeration (2–8°C), unlike this compound, which is stable at room temperature .
  • Utility : Suitable for tracking downstream metabolites in glycolysis but misses C1-derived CO2 in tracer studies .

This compound Phenylhydrazone

  • Derivative: Phenylhydrazone form of D-Arabinose-13C3.
  • Molecular Weight : 245.219 g/mol .
  • Applications : Used as a stabilized derivative for chromatographic analysis or as a precursor in synthetic chemistry .
  • Cost : Significantly higher (e.g., 5 mg = €537) compared to the parent compound .

Functional Comparison with Non-Arabinose Isotope-Labeled Carbohydrates

D-Arabinitol-13C5

  • Structure: Sugar alcohol derivative of D-arabinose with full 13C labeling.
  • Molecular Weight : 153.14 g/mol .
  • Applications : Used in redox metabolism studies, particularly in fungal pathogen detection (e.g., Candida infections) .
  • Key Difference: Lack of aldehyde group limits utility in glycobiology compared to this compound .

L-Arabinose-1-13C

  • Stereoisomer : L-configuration with single 13C labeling at C1.
  • Applications: Studies on L-arabinose isomerase activity or rare metabolic pathways in prokaryotes .
  • Limitation: Not interchangeable with this compound due to stereochemical specificity .

Research Implications and Selection Criteria

  • Full vs. Partial Labeling: this compound provides comprehensive tracing but is costlier.
  • Derivative Utility : Phenylhydrazone derivatives enhance stability for specific analytical methods but add complexity .
  • Stereochemical Considerations: L-Arabinose-1-13C is unsuitable for D-specific enzyme systems .

Preparation Methods

Isotopic Labeling via Microbial Metabolism

The most common method for producing D-arabinose-¹³C₅ leverages microbial biosynthesis in Escherichia coli or other sugar-metabolizing organisms. Cultures are grown in minimal media containing uniformly ¹³C-labeled carbon sources, such as ¹³C-glucose or ¹³C-glycerol, which are metabolized into labeled pentoses via the pentose phosphate pathway. For example, E. coli mutants engineered to overexpress arabinose biosynthesis enzymes can accumulate D-arabinose-¹³C₅ intracellularly, which is subsequently extracted via cell lysis and purification.

Key Parameters:

  • Carbon Source : ¹³C-glucose (99% enrichment) ensures uniform labeling.

  • Culture Conditions : Aerobic fermentation at 37°C, pH 7.0, with controlled feeding to avoid carbon catabolite repression.

  • Harvesting : Cells are harvested during the stationary phase to maximize sugar yield.

Cell-Free Synthesis Systems

Enzymatic Conversion of ¹³C-Labeled Precursors

Recent advances in cell-free protein synthesis (CFPS) systems have been adapted for sugar labeling. The eCell system, which retains active E. coli metabolic enzymes, enables the conversion of ¹³C-pyruvate into D-arabinose-¹³C₅ via gluconeogenesis. This approach bypasses cellular growth constraints and allows precise control over reaction conditions.

Protocol Overview:

  • Substrate Addition : 3-¹³C-pyruvate (300 mM) is added to the CFPS reaction mixture.

  • Enzymatic Cascade : Endogenous aldolases and isomerases convert pyruvate into labeled pentoses.

  • Product Isolation : The reaction is terminated with trifluoroacetic acid (TFA), and D-arabinose-¹³C₅ is purified via ion-exchange chromatography.

Advantages:

  • Efficiency : Labeling efficiencies exceed 70% for isopropyl groups in analogous systems.

  • Scalability : Reactions are performed in 10–50 mL volumes, yielding 0.7–1.6 mg/mL of product.

Chemical Synthesis and Derivatization

Acid Hydrolysis of Labeled Polysaccharides

D-Arabinose-¹³C₅ is often isolated from ¹³C-labeled bacterial lipoarabinomannan (LAM). Hydrolysis with 2M trifluoroacetic acid (TFA) at 120°C for 2 hours releases monosaccharides, which are then purified via solvent extraction.

Hydrolysis Conditions:

ParameterValue
Acid Concentration2M TFA
Temperature120°C
Duration2 hours
Internal StandardD-UL-¹³C₅-arabinose

Derivatization for Purification

Post-hydrolysis, arabinose is derivatized to enhance chromatographic resolution:

  • Octanolysis : Treatment with R-(-)-2-octanol and TFA at 120°C for 14 hours yields octyl-arabinosides.

  • Silylation : Tri-Sil HTP reagent converts sugars into trimethylsilyl (TMS) derivatives for gas chromatography (GC).

Purification and Analytical Validation

Ion-Exchange Chromatography:

  • Column : Dowex 50WX8 (H⁺ form)

  • Eluent : Deionized water, pH 2.5

  • Recovery : >90% for D-arabinose-¹³C₅.

Gas Chromatography/Mass Spectrometry (GC/MS):

  • Column : CP-Sil 8 CB (30 m × 0.25 mm ID)

  • Temperature Program : 50°C (1 min) → 150°C at 20°C/min → 200°C at 2.5°C/min.

  • Detection : Selected ion monitoring (SIM) at m/z 204 (D-arabinose) and 206 (¹³C₅-arabinose).

Nuclear Magnetic Resonance (NMR)

¹³C NMR confirms uniform labeling:

  • Chemical Shift : δ 96.5 ppm (C1), δ 72.3 ppm (C2–C4), δ 63.8 ppm (C5).

  • Purity : ≥98% by peak integration.

ParameterValueSource
Molecular Weight155.09 g/mol
Chemical Purity≥98%
Isotopic Enrichment≥99% ¹³C
Price (0.1 g)$364

Q & A

Q. What is the role of D-Arabinose-¹³C₅ in metabolic pathway studies?

D-Arabinose-¹³C₅ serves as a stable isotope-labeled tracer for investigating carbohydrate metabolism, particularly in enzymatic assays involving glucose dehydrogenase (GDH). Its ¹³C-enriched structure allows precise tracking of carbon flux in pathways like the pentose phosphate pathway. Methodologically, researchers use it to:

  • Inhibit GDH activity via competitive binding, enabling kinetic studies under controlled isotopic conditions .
  • Quantify isotopic enrichment in metabolic byproducts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. How can researchers ensure isotopic purity during synthesis and storage of D-Arabinose-¹³C₅?

Isotopic purity (>98%) is critical for reproducibility. Key steps include:

  • Synthesis validation : Use high-resolution MS to confirm ¹³C incorporation at specified positions (e.g., carbons 2,3,4,5) .
  • Storage protocols : Store at 2–8°C in airtight, light-protected containers to prevent degradation or isotopic exchange with environmental moisture .
  • Pre-experiment verification : Re-analyze purity via liquid chromatography (LC)-MS before use .

Q. What safety and disposal protocols apply to D-Arabinose-¹³C₅ in laboratory settings?

  • Handling : Use PPE (gloves, lab coat) to avoid inhalation or skin contact. Non-hazardous classification per CLP regulations does not preclude prudent handling .
  • Disposal : Follow Directive 2008/98/EC for waste management. Do not dispose in waterways; use licensed chemical waste services for ¹³C-labeled compounds .

Advanced Research Questions

Q. How to design experiments using D-Arabinose-¹³C₅ to resolve contradictions in enzyme kinetic data?

Contradictions in GDH inhibition studies often arise from isotopic dilution or variable enzyme isoforms. Mitigation strategies:

  • Control groups : Compare labeled vs. unlabeled D-Arabinose under identical conditions to isolate isotopic effects .
  • Dose-response curves : Test concentrations from 0.1–10 mM to account for non-linear inhibition patterns .
  • Cross-validation : Use orthogonal methods (e.g., isothermal titration calorimetry) to confirm binding affinities .

Q. What methodologies address discrepancies in isotopic enrichment data when using D-Arabinose-¹³C₅?

Discrepancies may stem from:

  • Synthesis variability : Re-synthesize batches and compare LC-MS profiles .
  • Analytical calibration : Standardize MS instruments with ¹³C-certified reference materials .
  • Contamination checks : Run blank samples to detect environmental ¹²C interference .

Q. How to integrate D-Arabinose-¹³C₅ with other isotopic tracers in multi-omics studies?

  • Experimental design : Combine with ²H- or ¹⁵N-labeled compounds for parallel pathway analysis. Ensure isotopic overlap is minimized via computational modeling (e.g., in silico flux balance analysis) .
  • Data integration : Use software tools (e.g., MetaFlux) to map ¹³C enrichment onto genome-scale metabolic models .

Methodological Tables

Q. Table 1. Analytical Techniques for D-Arabinose-¹³C₅ Characterization

TechniquePurposeDetection LimitReference
LC-MS (Q-TOF)Isotopic purity verification0.1% ¹²C contamination
¹³C NMRPosition-specific enrichment5% isotopic resolution
FT-IRFunctional group confirmationN/A

Q. Table 2. Key Parameters for Enzyme Inhibition Assays

ParameterRecommended RangeNotes
Substrate (GDH)0.5–5.0 mMAvoid substrate exhaustion
Incubation time10–30 min (25°C)Time-dependent inhibition
pH7.4 (PBS buffer)Mimics physiological conditions

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